2-(氨基甲基)-1,3-苯并二氧杂环

描述

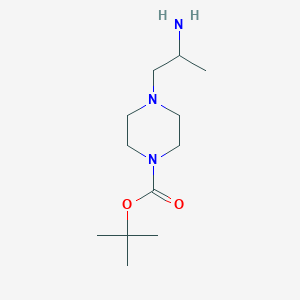

The compound “2-(Aminomethyl)-1,3-benzodioxole” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-1,3-benzodioxole” are not available, similar compounds have been synthesized through various methods. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .科学研究应用

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

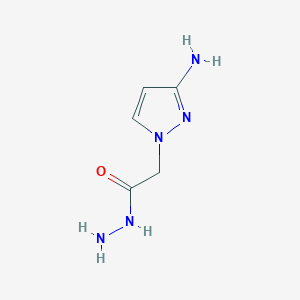

- Summary of Application : This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination .

- Methods of Application : The methodology involves proline-catalyzed asymmetric α-amination followed by reductive amination .

- Results or Outcomes : The products resemble those obtained through direct asymmetric diamination of terminal alkenes. The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .

Spectinomycin Antibiotics

- Summary of Application : Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : These antibiotics could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens; while exhibiting improved safety and pharmacokinetic properties .

Catalyst for Suzuki–Miyaura Cross-Coupling Reaction

- Summary of Application : A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method .

- Methods of Application : This material is characterized by various techniques to confirm its microstructure, and also employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction .

- Results or Outcomes : The catalyst showed high reactivity in the Suzuki–Miyaura cross-coupling reaction .

Nonlinear Optical Performance

- Summary of Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance has been developed .

- Methods of Application : The crystal was grown by the slow evaporation method under the conditions of room temperature and ambient atmosphere .

- Results or Outcomes : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability. It also shows an obvious photoluminescence characteristic with two emission peaks at about 385 and 489 nm .

Antibacterial and Antibiofilm Agents

- Summary of Application : 2,6-DAC, a derivative of 2-(Aminomethyl)-1,3-benzodioxole, has been used in the development of advanced antibacterial and antibiofilm agents .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The 2,6-DAC can accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target .

Synthesis of Biofuels and Renewable Chemicals

- Summary of Application : 2,5-Bis(aminomethyl)furan (BAMF), a biorenewable monomer for polymeric applications, was prepared by the reductive amination of HMF in ammoniacal methanol .

- Methods of Application : The process successfully produced furfurylamine from FF without over-reduction of the furan ring using Ru NPs supported on Nb2O5 as the catalyst and molecular hydrogen as the reducing agent .

- Results or Outcomes : This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

Organic Phosphate Nonlinear Optical (NLO) Materials

- Summary of Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance has been developed .

- Methods of Application : The crystal was grown by the slow evaporation method under the conditions of room temperature and ambient atmosphere .

- Results or Outcomes : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability. It also shows an obvious photoluminescence characteristic with two emission peaks at about 385 and 489 nm .

属性

IUPAC Name |

1,3-benzodioxol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGUTNGOSYLYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723384 | |

| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-1,3-benzodioxole | |

CAS RN |

936-78-7 | |

| Record name | 1,3-Benzodioxole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)

methanone](/img/structure/B1525646.png)

![[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1525647.png)

![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B1525651.png)

![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)